molecular formula C14H10F3NO5 B1678953 Nitisinone CAS No. 104206-65-7

Nitisinone

カタログ番号: B1678953
CAS番号: 104206-65-7
分子量: 329.23 g/mol
InChIキー: OUBCNLGXQFSTLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ニチシノンは、複数段階のプロセスを経て合成されます。 調製には以下の手順が含まれます :

    2-ニトロ-4-トリフルオロメチル-ベンゾイルクロリドの調製: これは、2-ニトロ-4-トリフルオロメチル-安息香酸とチオニルクロリドを反応させることで達成されます。

    1,3-シクロヘキサンジオンとの反応: ベンゾイルクロリド誘導体は、次に、没食子酸エチルと無水炭酸ナトリウムの存在下で、1,3-シクロヘキサンジオンと反応させられます。

    精製: 粗生成物は、酢酸エチルを用いた再結晶により精製され、高純度のニチシノンが得られます。

化学反応の分析

Metabolic Pathways of Nitisinone

This compound undergoes three primary metabolic transformations in biological systems, as demonstrated in yeast and mammalian models:

Amino Acid Conjugation

  • Forms Schiff base derivatives through reactions with glycine and β-alanine:

    • Gly-NTBC : Glycine conjugate

    • β-ala-NTBC : β-alanine conjugate

  • These metabolites result from nucleophilic attack by amino groups on the ketone moieties of this compound .

Hydroxylation

  • Cytochrome P450 (CYP3A4)-mediated oxidation produces hydroxylated derivatives, detected in rodent and human studies:

    • Primary metabolite: 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) .

    • Secondary metabolites include hydroxylated cyclohexanedione derivatives .

Hydrolysis

  • Hydrolytic cleavage yields:

    • Cyclohexane-1,3-dione (CHD)

    • 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) .

Table 1: Key Metabolites of this compound

MetaboliteStructureFormation Pathway
Gly-NTBCSchiff base with glycineAmino acid conjugation
β-ala-NTBCSchiff base with β-alanineAmino acid conjugation
NTFANitrobenzoic acid derivativeHydroxylation
ATFAAminobenzoic acid derivativeHydrolysis
CHDCyclohexanedione fragmentHydrolysis

Chemical Degradation Reactions

This compound degrades under physiological conditions via:

Hydrolysis in Aqueous Media

  • pH-dependent degradation generates ATFA and CHD as primary products .

  • Kinetics follow first-order reaction mechanisms, with half-life influenced by temperature and pH .

Photodegradation

  • Exposure to UV light induces nitro-group reduction and cyclohexanedione ring cleavage .

Enzymatic Interactions

This compound’s pharmacological action arises from its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) :

Mechanism of HPPD Inhibition

  • Competitive, reversible binding to the enzyme’s active site via:

    • Coordination of the triketone group with Fe²⁺ in HPPD .

    • π-π stacking between the benzoyl group and hydrophobic residues .

Table 2: Biochemical Parameters of HPPD Inhibition

ParameterValueSource
IC₅₀ (Human HPPD)46 µM
Inhibition Constant (Kᵢ)2.3 nM
Binding Affinity~10⁸ M⁻¹

Downstream Metabolic Effects

  • HPPD inhibition elevates:

    • 4-hydroxyphenylpyruvate (4-HPP)

    • Tyrosine (plasma levels increase by 34–59%) .

  • Reduces downstream metabolites like homogentisic acid (HGA) and maleylacetoacetate .

CYP-Mediated Metabolism

  • CYP3A4 is the primary enzyme involved in hydroxylation, contributing to <2% of total metabolism .

  • No significant interactions with CYP1A2, CYP2C19, or CYP2D6 .

Species-Specific Differences

  • Rodents exhibit faster hydroxylation rates compared to humans, with urinary excretion of NTFA being 3–5× higher .

Stability and Reactivity in Formulations

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) .

  • Thermal Stability : Stable at 25°C for 24 hours but decomposes at >40°C .

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of nitisinone reveals key characteristics relevant to its clinical use:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations (Cmax) within approximately 4 hours.
  • Distribution : It exhibits high plasma protein binding (>95%) and has a long half-life (approximately 54 hours), allowing for once-daily dosing regimens .
  • Elimination : Renal excretion plays a minor role in its elimination, with most drug remaining unchanged in circulation .

Hereditary Tyrosinemia Type 1

This compound has been a cornerstone in the management of hereditary tyrosinemia type 1 since its introduction. Clinical studies demonstrate that this compound effectively reduces plasma levels of succinylacetone, a toxic metabolite associated with liver and kidney damage. A pivotal study showed that patients treated with this compound experienced significant biochemical improvements within days of starting therapy, with many achieving normal or near-normal metabolic profiles .

Alkaptonuria

Recent research has expanded the applications of this compound to alkaptonuria, a rare genetic disorder characterized by the accumulation of homogentisic acid. Clinical trials have shown that this compound can dramatically reduce urinary homogentisic acid levels by over 99% in treated patients . The SONIA studies (Suitability Of this compound In Alkaptonuria) have provided robust evidence supporting its use for managing symptoms and preventing complications associated with this condition .

Case Studies

Several case studies provide valuable insights into the real-world applications and outcomes associated with this compound treatment:

  • Case Study 1 : A patient with alkaptonuria treated with this compound showed a reduction in joint pain and improved mobility after achieving over 90% reduction in urinary homogentisic acid levels. The patient's quality of life improved significantly over two years of treatment .
  • Case Study 2 : In a cohort study involving multiple patients with hereditary tyrosinemia type 1, treatment with this compound resulted in sustained biochemical control and prevention of liver failure symptoms. Long-term follow-up indicated that most patients maintained stable liver function without requiring liver transplantation .
  • Case Study 3 : A pilot study aimed at evaluating the effects of this compound on pigmentation in patients with oculocutaneous albinism type 1B suggested potential benefits beyond metabolic control. Patients exhibited increased melanin levels in skin and hair, indicating possible additional therapeutic effects .

Summary and Future Directions

This compound represents a significant advancement in the treatment of rare metabolic disorders like hereditary tyrosinemia type 1 and alkaptonuria. Its ability to inhibit toxic metabolite accumulation has transformed patient outcomes and improved quality of life. Ongoing research continues to explore its efficacy across different patient populations and potential new applications.

Data Summary Table

ApplicationConditionKey Findings
Hereditary TyrosinemiaType 1Significant reduction in succinylacetone levels; improved liver function
AlkaptonuriaThis compound efficacyOver 99% reduction in urinary homogentisic acid; improved joint symptoms
Oculocutaneous AlbinismType 1BIncreased melanin pigmentation observed; potential nonocular effects

作用機序

ニチシノンは、酵素4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼ(HPPD)を阻害することで効果を発揮します . この阻害は、チロシンの代謝を阻害し、スクシニルアセトンなどの有毒代謝物のレベルを低下させます。ニチシノンの分子標的はHPPD酵素であり、その経路はチロシン分解プロセスの阻害を伴います。

類似化合物との比較

ニチシノンは、メソトリオンなどの他のトリケトン系除草剤と構造的に類似しています . その医療用途は、これらの化合物とは異なります。メソトリオンは除草剤として使用されますが、ニチシノンの主な用途は代謝性疾患の治療です。その他の類似化合物には以下が含まれます。

    メソトリオン: 除草剤として使用されます。

    スルコトリオン: 類似の作用機序を持つ別の除草剤です。

ニチシノンのユニークさは、医療治療と潜在的な農薬の両方の役割を果たすことにあります。

生物活性

Nitisinone, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), is primarily used in the treatment of hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles, supported by data tables and case studies.

This compound exerts its biological effects through the inhibition of HPPD, an enzyme critical in the catabolism of tyrosine. By inhibiting this enzyme, this compound prevents the formation of toxic metabolites such as succinylacetone (SA) and homogentisic acid (HGA), which are implicated in the pathophysiology of HT-1 and alkaptonuria, respectively.

  • Inhibition Dynamics : this compound has a median inhibitory concentration (IC50) of approximately 40 nM in vitro. It binds to HPPD reversibly but dissociates slowly, maintaining its inhibitory effect over time .

Pharmacokinetics

This compound is absorbed effectively after oral administration, with a half-life that supports once or twice daily dosing. It undergoes extensive metabolism primarily via glucuronidation and oxidation by cytochrome P450 enzymes, particularly CYP3A4 .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityHigh
Half-life2-3 hours
MetabolismGlucuronidation, CYP3A4
ExcretionUrine and feces

Tyrosinemia Type 1

This compound has revolutionized the management of HT-1. A pivotal study demonstrated that this compound treatment resulted in a significant reduction in urinary SA levels, with patients showing elevated plasma tyrosine levels .

Case Study: NTBC Study

  • Participants : 40 patients with HT-1
  • Duration : 36 months
  • Outcomes :
    • 95% reduction in urinary SA
    • Improved liver function tests
    • Side effects included mild liver transaminase elevations and corneal irritation in some patients .

Alkaptonuria

In alkaptonuria patients, this compound has shown a remarkable biochemical response. A three-year randomized trial indicated a consistent reduction of HGA levels by over 95% in urine and plasma .

Table 2: Clinical Outcomes in Alkaptonuria Patients

Outcome MeasureControl Group (n=20)This compound Group (n=20)
Urinary HGA Excretion (g/day)~5.80~0.125
Hip Total Range of Motion ImprovementNo significant changeNotable improvement

Safety Profile

This compound is generally well-tolerated, with most side effects being mild and manageable. The most common adverse effects reported include:

  • Liver enzyme elevation
  • Corneal deposits leading to irritation
  • Gastrointestinal disturbances

A long-term follow-up study indicated that while some patients experienced transient side effects, the overall safety profile remained favorable over extended periods .

特性

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042673
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.11e-03 g/L
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

104206-65-7
Record name Nitisinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104206-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitisinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104206-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITISINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitisinone
Reactant of Route 2
Reactant of Route 2
Nitisinone
Reactant of Route 3
Reactant of Route 3
Nitisinone
Reactant of Route 4
Nitisinone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nitisinone
Reactant of Route 6
Reactant of Route 6
Nitisinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。